molecular formula C17H16OS B15245602 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde

4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde

Katalognummer: B15245602
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: OBSFNKKQSOOQBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylacetophenone with thiobenzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its use and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
  • 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]benzenesulfonate
  • 4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl)sydnones

Uniqueness

4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of aromatic and aliphatic components allows for diverse applications and interactions in various chemical and biological systems.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C17H16OS

Molekulargewicht

268.4 g/mol

IUPAC-Name

4-[1-(2-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-12-5-3-4-6-16(12)17(18)13(2)15-9-7-14(11-19)8-10-15/h3-11,13H,1-2H3

InChI-Schlüssel

OBSFNKKQSOOQBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)C(C)C2=CC=C(C=C2)C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.